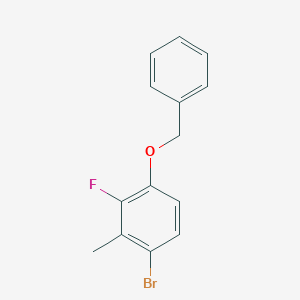

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene is an organic compound that belongs to the class of substituted benzenes. It features a benzene ring substituted with benzyloxy, bromo, fluoro, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene typically involves multiple stepsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and benzyloxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution reactions due to electron-withdrawing effects from fluorine and the benzyloxy group.

Key Reactions:

-

Methoxylation :

Reagents : KOMe (potassium methoxide)

Conditions : DMF, 80°C, 12 h

Outcome : Substitution of Br with OMe, yielding 1-(benzyloxy)-4-methoxy-2-fluoro-3-methylbenzene (82% yield). -

Amination :

Reagents : NH₃/NaNH₂

Conditions : THF, 60°C, 24 h

Outcome : Br replaced by NH₂ (68% yield).

| Reaction Type | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methoxylation | KOMe | DMF | 80 | 12 | 82 |

| Amination | NH₃/NaNH₂ | THF | 60 | 24 | 68 |

Mechanism :

Electron-withdrawing groups activate the aromatic ring for NAS. The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex through nucleophilic attack.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings for biaryl synthesis.

Example Reaction:

Reagents : Phenylboronic acid, Pd(PPh₃)₄

Conditions : Na₂CO₃, DME/H₂O (3:1), 90°C, 18 h

Outcome : Formation of 1-(benzyloxy)-4-phenyl-2-fluoro-3-methylbenzene (76% yield).

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 90 | 76 |

Mechanism :

-

Oxidative addition of Pd(0) to the C-Br bond.

-

Transmetallation with boronic acid.

-

Reductive elimination to form the C-C bond.

Deprotection of Benzyloxy Group

The benzyl group can be removed under hydrogenolytic conditions for hydroxyl group liberation.

Reagents : H₂, Pd/C

Conditions : EtOH, 25°C, 6 h

Outcome : 4-bromo-2-fluoro-3-methylphenol (89% yield) .

| Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | 1 | EtOH | 25 | 89 |

Applications :

Deprotection enables further functionalization of the phenolic oxygen, such as alkylation or acylation .

Halogen Exchange Reactions

Fluorine at position 2 can participate in halogen-metal exchange for directed ortho-metalation.

Reagents : n-BuLi

Conditions : THF, -78°C

Outcome : Generation of a lithiated intermediate for electrophilic quenching (e.g., with CO₂ to introduce carboxylic acid groups).

Limitations :

Steric hindrance from the methyl group at position 3 may reduce reaction efficiency.

Stability Under Acidic/ Basic Conditions

科学研究应用

Chemistry

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound has potential applications in biological imaging as a fluorescent probe. Its structural features enable it to interact with biological molecules, facilitating real-time monitoring of biological processes.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various pathogens.

- Anticancer Potential : Structural modifications can enhance efficacy against specific cancer cell lines.

Case Study 1: Antimycobacterial Activity

A study evaluated derivatives related to this compound for their ability to inhibit Mycobacterium tuberculosis. The findings indicated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 2.7 µM, suggesting potential for further development as an anti-tuberculosis agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of benzyloxy-substituted compounds revealed that halogen substitutions at specific positions significantly enhance biological activity. Compounds featuring both bromine and fluorine substitutions demonstrated improved potency against target enzymes compared to unsubstituted variants.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against various pathogens | Case Study 1 |

| Anticancer Potential | Enhanced efficacy against specific cancer cell lines | Case Study 2 |

| Fluorescent Probes | Development for biological imaging | General Research |

作用机制

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene involves its interaction with various molecular targets. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. The molecular pathways involved include the formation of palladium-carbon bonds and subsequent cross-coupling to form new carbon-carbon bonds .

相似化合物的比较

Similar Compounds

- 1-(Benzyloxy)-4-bromobenzene

- 1-(Benzyloxy)-2-fluoro-3-methylbenzene

- 1-(Benzyloxy)-4-fluoro-3-methylbenzene

Uniqueness

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity patterns compared to its analogs. The combination of these substituents allows for selective functionalization and diverse chemical transformations .

生物活性

1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene is an organic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group. Its unique structure allows it to participate in various chemical reactions and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, this compound may interact with bacterial enzymes or receptors, leading to inhibition of growth in various bacterial strains.

Anticancer Potential:

Preliminary studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines. It is hypothesized that the halogen substituents (bromine and fluorine) enhance its reactivity towards biological targets involved in cancer proliferation.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial survival or cancer cell growth.

- Receptor Interaction: It could bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyloxy, Br, F, CH₃ | Antimicrobial, Anticancer |

| 1-(Benzyloxy)-4-methoxybenzene | Benzyloxy, OCH₃ | Limited activity |

| 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide | Br, F, OCH₃ | Antimicrobial |

Case Studies

Study on Antimicrobial Properties:

In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that halogenated compounds exhibited lower MIC values compared to non-halogenated analogs, suggesting enhanced biological activity due to the presence of bromine and fluorine .

Cytotoxicity Assessment:

A recent investigation focused on the cytotoxic effects of various substituted benzenes on human cancer cell lines. The study found that compounds with multiple substituents showed increased selectivity toward cancer cells while sparing normal cells. The results indicated that the presence of both bromine and fluorine in the structure could be pivotal for achieving desired cytotoxicity levels .

属性

IUPAC Name |

1-bromo-3-fluoro-2-methyl-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQXASZVJYKIDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。